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Compound of Interest

Compound Name:
3-(4-Chloro-2-methylphenoxy)-5-

nitroaniline

CAS No.: 832737-41-4

Cat. No.: B2904900

Get Quote

Content Type: Technical Whitepaper & Analytical Protocol Target Audience: Medicinal

Chemists, Analytical Scientists, and QC Researchers

Executive Summary & Structural Context[1][2][3]
This guide provides a comprehensive spectroscopic framework for the analysis of 3-(4-Chloro-
2-methylphenoxy)-5-nitroaniline, a pharmacophore scaffold often encountered in the

development of kinase inhibitors (e.g., Raf/VEGFR inhibitors) and high-performance

agrochemicals.

The molecule (

, MW ~278.69 g/mol ) presents a unique analytical challenge due to its bis-aryl ether linkage,
requiring precise differentiation between the electron-deficient nitroaniline core and the
electron-rich chlorophenoxy ring. This guide moves beyond basic peak listing, offering a self-
validating logic flow to confirm structural integrity and purity.

Structural Breakdown for Analysis
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Fragment A (The Reporter): 3,5-disubstituted aniline core. The

and

groups create distinct electronic environments (push-pull system) visible in UV-Vis and NMR.

Fragment B (The Lipophilic Tail): 4-Chloro-2-methylphenoxy moiety. The chlorine isotope

pattern and methyl singlet are critical "anchor points" for spectral assignment.

Linker: Diaryl ether oxygen (

).

Analytical Workflow Strategy
To ensure scientific integrity, the characterization must follow a stepwise logic where each

method validates the previous one.

Raw Sample
(Synthesis Intermediate)

HPLC-PDA
(Purity Check) >98% Purity?

HRMS (ESI+)
(Formula Confirmation)

 Isolate Peak FT-IR
(Functional Group ID)

 Confirm M+

1H & 13C NMR
(Connectivity & Isomerism)

 Verify Groups

 Fail: Recrystallize
Validated Structure

 Full Assignment

Click to download full resolution via product page

Figure 1: The self-validating analytical workflow. Analysis proceeds only if the preceding step

meets acceptance criteria (e.g., purity >98%).

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular formula and halogen presence.

The presence of a single chlorine atom provides a definitive isotopic signature that serves as

the first "Go/No-Go" checkpoint.

Primary Ionization Mode: ESI(+)
Parent Ion (
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): 279.05 Da (approx).

Isotope Pattern: The chlorine atom (

and

) dictates a characteristic 3:1 intensity ratio between the

and

peaks.

Ion Species m/z (Theoretical)
Relative
Abundance

Diagnostic Value

(

)

279.05 100% Base Peak

(

)

281.05 ~32%
Confirms

Monochloride

301.04 Variable Sodium Adduct

Fragmentation Logic (MS/MS): Under collision-induced dissociation (CID), the ether linkage is

the primary weak point.

Loss of Nitro Group:

.

Ether Cleavage: Rupture of the C-O bond typically yields a substituted phenol cation (

) or the aniline cation, depending on charge localization stability.

Vibrational Spectroscopy (FT-IR)
Objective: Rapid identification of functional groups (
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,

, Ether).

The "Push-Pull" nature of the nitroaniline core results in distinct shifts compared to standard

aniline.

Functional Group
Frequency (

)
Intensity Vibrational Mode

Primary Amine 3480 & 3390 Medium Stretch (Asym & Sym)

Aromatic C-H 3050 - 3100 Weak
Stretch (

)

Nitro Group 1530 & 1350 Strong Stretch (Asym & Sym)

Diaryl Ether 1240 - 1260 Strong Asym Stretch

Aryl Chloride 1080 - 1095 Medium In-plane deformation

Substitution 800 - 860 Strong Out-of-plane (1,2,4-

subst)

Critical Checkpoint: If the peaks at 1530/1350 are absent, the nitro reduction (if this is a

precursor) has occurred prematurely. If the doublet at 3400 is a singlet, the amine may be

alkylated.

Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation and connectivity.

This is the most complex step due to the presence of two distinct aromatic systems. The

solvent of choice is DMSO-d6 to prevent amine proton exchange and ensure solubility of the

nitro-aromatic core.
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NMR Assignment Strategy
The spectrum will display two distinct spin systems.

System A: The Nitroaniline Ring (3 protons, AMX or AX2 pattern)

(Between

and Ether): Most shielded aromatic proton (~6.4 - 6.6 ppm). Appears as a triplet-like singlet
(meta-coupling).

(Between

and

): Deshielded by

(~7.1 - 7.3 ppm).

(Between Ether and

): Strongly deshielded (~7.4 - 7.6 ppm).

System B: The Chlorophenoxy Ring (3 protons, ABC pattern)

(Ortho to Ether): Doublet (~6.9 - 7.0 ppm).[1]

(Meta to Ether, Ortho to Cl): Doublet of doublets.

(Ortho to Methyl, Meta to Cl): Doublet (~7.2 ppm).

Aliphatic & Heteroatom Anchors:

: Sharp singlet at 2.1 - 2.3 ppm.

: Broad singlet at 5.5 - 6.0 ppm (Exchangeable with

).

NMR Data Table (Predicted in DMSO-d6)
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Position (ppm) Multiplicity Integral
Coupling (

Hz)

Assignment
Logic

NH2 5.85 br s 2H -

Exchangeabl

e; Broadened

by

quadrupole N

Ring A (H2) 6.55 t (meta) 1H ~2.0

Ortho to

donating NH2

and Ether

Ring B (H6') 6.95 d 1H 8.5
Ortho to

Ether oxygen

Ring A (H6) 7.20 t (meta) 1H ~2.0
Ortho to NH2,

Ortho to NO2

Ring B (H5') 7.25 dd 1H 8.5, 2.5

Meta to

Ether, Ortho

to Cl

Ring B (H3') 7.35 d 1H 2.5

Meta

coupling to

H5'

Ring A (H4) 7.55 t (meta) 1H ~2.0

Ortho to NO2

(Strong

withdrawing

effect)

CH3 2.25 s 3H -
Benzylic

methyl

Connectivity Visualization
The following diagram illustrates the NOE (Nuclear Overhauser Effect) and HMBC

(Heteronuclear Multiple Bond Correlation) interactions required to confirm the regioisomerism.
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Correlation Legend

NH2 (Protons)

H (Ortho to NH2)

 NOE (Spatial)

Ether Carbon (C-O)

 HMBC (3-bond)

Methyl (CH3)

H (Ring B Ortho)

 NOE (Spatial)

 HMBC (3-bond)

Dashed = NOE (Space)
Solid = HMBC (Bond)

Click to download full resolution via product page

Figure 2: Key NMR correlations. NOE interactions between the Methyl group and Ring B

protons confirm the position of the methyl group relative to the ether linkage.

UV-Vis Spectroscopy
Objective: Assess electronic conjugation and purity.

Solvent: Methanol or Ethanol.

1 (~240 nm):

transition of the benzene rings.

2 (~380-400 nm): Intramolecular Charge Transfer (ICT) band. The lone pair from the amine (

) donates into the ring, while the nitro (

) group accepts, creating a strong dipole and a yellow/orange color.

Diagnostic: A bathochromic shift (red shift) compared to 3-nitroaniline indicates the

contribution of the phenoxy electron donation.
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Experimental Protocol: Sample Preparation for NMR
To achieve the resolution required to distinguish the overlapping aromatic protons:

Drying: Dry 20 mg of the sample in a vacuum desiccator over

for 4 hours to remove lattice water (which interferes with the

signal).

Solvation: Dissolve in 0.7 mL of DMSO-d6 (99.9% D).

Note: Do not use

if possible; the polar nitroaniline is sparingly soluble and peaks will broaden due to
aggregation.

Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl

from synthesis) which degrade field homogeneity (shimming).

Acquisition:

Run

NMR with at least 16 scans.

Set relaxation delay (

) to 5 seconds to allow full relaxation of the nitro-adjacent protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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